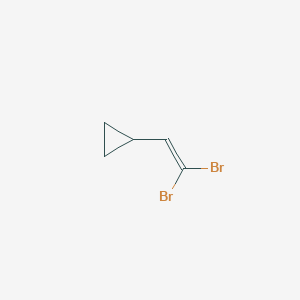

1-(2,2-Dibromoethenyl)cyclopropane

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclopropane derivatives, such as 2,2-dibromocyclopropane-1,1-dicarboxylic acids, involves reactions of substituted dibromoacyloxymethylcyclopropanes with methyl lithium leading to monobromocyclopropanes or cyclization to 3-oxabicyclohexanes. These methodologies highlight the versatility of cyclopropane derivatives in synthesizing complex structures (Baird et al., 2007).

Molecular Structure Analysis

Cyclopropane derivatives exhibit significant strain due to their three-membered ring structure, impacting their molecular geometry and reactivity. For instance, the introduction of substituents like 2,2-dibromoethenyl could influence the electron distribution and steric hindrance, affecting the molecule's overall stability and reactivity.

Chemical Reactions and Properties

Cyclopropanes are known for their participation in various chemical reactions, including ring-opening and substitution reactions. The dibromoethenyl group in 1-(2,2-Dibromoethenyl)cyclopropane may enhance its reactivity towards nucleophiles or electrophiles, facilitating diverse transformations. For example, reactions involving dibromocyclopropane derivatives can lead to the formation of cyclopropenes or further functionalized cyclopropanes (Dulayymi et al., 1996).

Physical Properties Analysis

The physical properties of cyclopropane derivatives, such as boiling point, melting point, and solubility, are influenced by their molecular structure. The presence of halogens like bromine could increase the molecular weight and potentially affect the volatility and solubility in organic solvents.

Chemical Properties Analysis

The chemical properties of 1-(2,2-Dibromoethenyl)cyclopropane, including reactivity and stability, are dictated by the cyclopropane ring and the dibromoethenyl substituent. These groups contribute to the molecule's electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis.

For further information on the properties, reactions, and synthesis of cyclopropane derivatives and related compounds, the cited literature provides a detailed examination of their chemical behavior and applications in synthesis (Baird et al., 2007); (Dulayymi et al., 1996).

Aplicaciones Científicas De Investigación

Drug Development : The cyclopropyl ring, which is a core component of 1-(2,2-Dibromoethenyl)cyclopropane, is known to enhance potency, reduce off-target effects, and improve drug development by addressing multiple roadblocks. This makes it a versatile player in preclinical/clinical drug molecules (Talele, 2016).

Synthesis of Lead-like Compounds : The compound has been used in the cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide, which allows for the diverse synthesis of lead-like compounds, fragments, and building blocks for drug discovery (Chawner et al., 2017).

Synthetic Applications : A novel synthetic approach involving 1-donor substituted cyclopropanes with ethynyl, vinyl, and carbonyl groups offers unprecedented synthetic potential, highlighting the versatility of cyclopropane derivatives in chemical synthesis (Salaün, 1988).

Biological Activities : Cyclopropane derivatives exhibit diverse biological properties, including enzyme inhibition, insecticidal, antifungal, herbicidal, antimicrobial, antibiotic, antibacterial, antitumor, and antiviral activities. This highlights their potential in various biological and medicinal applications (Salaün, 2000).

Building Blocks for Fine Chemicals : The synthesis of cyclopropyl halides through iron-catalyzed methods offers an environmentally friendly and simple method for preparing key building blocks for various fine chemicals, agrochemicals, and pharmaceuticals (Grupe & von Wangelin, 2013).

Regiospecific Synthesis : Doubly activated cyclopropanes, potentially including 1-(2,2-Dibromoethenyl)cyclopropane, can be used as synthetic precursors for the regiospecific synthesis of densely functionalized compounds, indicating its utility in advanced organic synthesis (Wurz & Charette, 2005).

Safety And Hazards

Propiedades

IUPAC Name |

2,2-dibromoethenylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2/c6-5(7)3-4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBNUEQKNNQJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383156 | |

| Record name | 1-(2,2-DIBROMOETHENYL)CYCLOPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Dibromoethenyl)cyclopropane | |

CAS RN |

122244-78-4 | |

| Record name | 1-(2,2-DIBROMOETHENYL)CYCLOPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane](/img/structure/B20074.png)

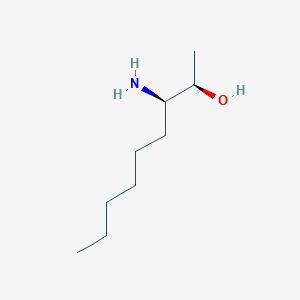

![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)

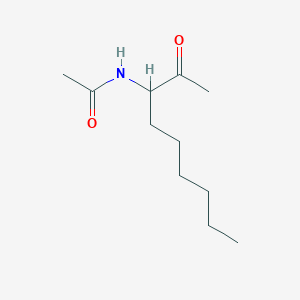

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)